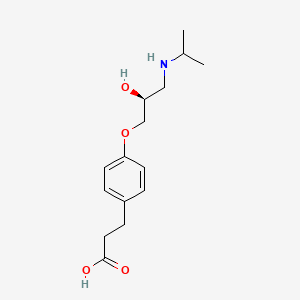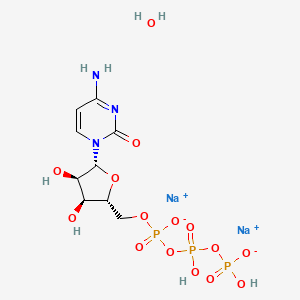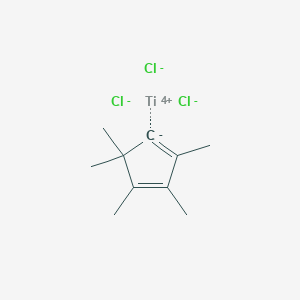![molecular formula C22H12F6 B13404908 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is a complex organic compound characterized by the presence of fluorine atoms and phenyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with difluoromethylene phosphonate under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with 1,4-dibromobenzene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-fluorophenyl)disulfane: Similar in structure but contains sulfur atoms instead of a benzene ring.
Bis(4-fluorophenyl)methane: Contains a methylene bridge between two fluorophenyl groups.
4,4’-Difluorobenzhydrol: Contains hydroxyl groups instead of ethylene bridges.
Uniqueness
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is unique due to its difluoroethylene bridges, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and pharmaceuticals.
Propiedades
Fórmula molecular |
C22H12F6 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
1,4-bis[2,2-difluoro-1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H12F6/c23-17-9-5-15(6-10-17)19(21(25)26)13-1-2-14(4-3-13)20(22(27)28)16-7-11-18(24)12-8-16/h1-12H |
Clave InChI |
VRGYVYPDAWRJJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)F)C(=C(F)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


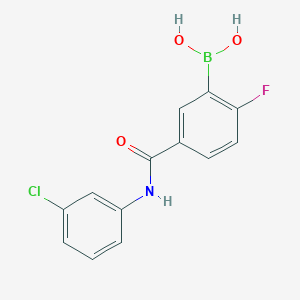


![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)


![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
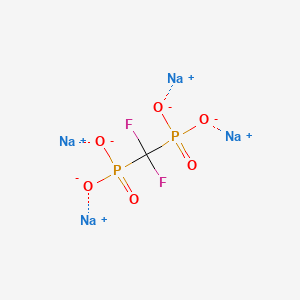
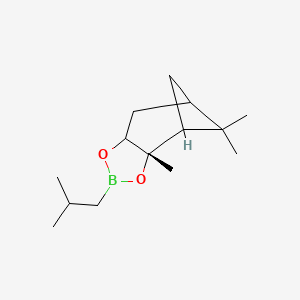
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
